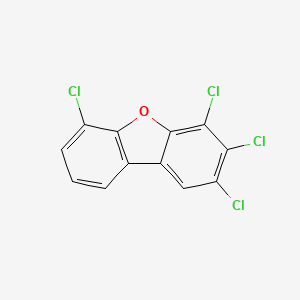

2,3,4,6-Tetrachlorodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-7-3-1-2-5-6-4-8(14)9(15)10(16)12(6)17-11(5)7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVHSHPAAMRSKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(C(=C(C=C23)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871467 | |

| Record name | 2,3,4,6-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-30-7 | |

| Record name | 2,3,4,6-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42YYT843EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Mechanistic Studies of Polychlorinated Dibenzofurans, with Specific Reference to Tetrachlorodibenzofurans

Thermal and Combustion-Related Formation Mechanisms

The formation of PCDFs is intricately linked to combustion processes, particularly those involving organic matter and chlorine sources. unimib.itnih.gov These compounds can be synthesized in thermal systems like municipal waste incinerators, during fires involving polychlorinated biphenyls (PCBs), and in various industrial applications. wikipedia.orgnih.gov The temperature range for PCDF formation is a critical factor, with two main windows identified: a "homogeneous" gas-phase route between 500 and 800 °C and a "heterogeneous" route on surfaces like fly ash at lower temperatures of 200 to 400 °C. unimib.it

De novo synthesis refers to the formation of PCDFs from the basic elements of carbon, hydrogen, oxygen, and chlorine on a particulate carbon matrix, such as soot or fly ash. nih.gov This process is a significant source of PCDFs in the post-combustion zones of incinerators. diva-portal.org

The formation of PCDFs through de novo synthesis is highly dependent on both temperature and reaction time. Laboratory experiments have shown that PCDF formation can be rapid, with significant quantities forming within 30 minutes. nih.gov The rate of formation tends to increase initially and then slow down as decomposition reactions become more prominent at longer reaction times. nih.gov

The carbon matrix of fly ash or soot provides the fundamental structure for the de novo synthesis of PCDFs. epa.gov The process involves the transformation of carbonaceous particles from incomplete combustion into chlorinated aromatic compounds. epa.gov The physical and chemical properties of this carbon matrix are critical in influencing the reaction pathways.

Certain metals, particularly copper, act as catalysts in the formation of PCDFs. nih.govwikipedia.org Copper chloride has been used in laboratory studies to facilitate the formation of PCDDs and PCDFs on fly ash. nih.gov These metal catalysts can enhance the chlorination of the carbon matrix and promote the cyclization reactions that lead to the formation of the dibenzofuran (B1670420) structure. The presence of such catalysts can significantly increase the yield and alter the congener profile of the resulting PCDFs.

The composition of the surrounding gas phase, particularly the presence of oxygen and a chlorine source, is essential for de novo synthesis. Oxygen is necessary for the initial oxidative processes and the formation of reactive intermediates on the carbon surface. nih.gov Studies have shown that PCDF formation occurs in the presence of oxygen, and the concentration of oxygen can influence the reaction rates. unimib.itnih.gov

Chlorine is a fundamental component for the formation of PCDFs. The chlorine can be present in the gas phase as Cl2 or HCl, or it can be derived from the combustion of chlorinated materials like polyvinyl chloride (PVC). wikipedia.org The availability of chlorine in the reaction environment directly impacts the degree of chlorination of the resulting PCDF congeners.

PCDF formation can also occur through the chemical transformation of precursor compounds, which are structurally similar to the final PCDF molecule. This pathway is particularly relevant in the high-temperature gas phase of combustion processes.

Chlorophenols and chlorobenzenes are well-established precursors for the formation of PCDFs in homogeneous gas-phase reactions at temperatures above 340 °C. unimib.itnih.gov The widely accepted mechanism involves the formation of chlorophenoxy radicals as key intermediates. nih.gov These radicals can then undergo a series of reactions, including dimerization and cyclization, to form PCDFs. unimib.it

For instance, the pyrolysis of chlorophenols in the presence of oxygen can lead to the formation of both PCDDs and PCDFs. unimib.it The reaction pathways and the resulting PCDF congener profiles are dependent on the specific chlorophenol isomers involved, the reaction temperature, and the concentration of oxygen. unimib.it Theoretical studies have also suggested that in addition to chlorophenoxy radicals, chlorinated phenyl radicals and chlorinated α-ketocarbenes could be significant intermediates in the formation of PCDFs from chlorophenol precursors. nih.gov These alternative pathways may even be energetically more favorable under certain conditions. nih.gov The condensation of chlorophenols is a significant contributor to the PCDF isomer distribution patterns observed in combustion flue gases. diva-portal.org

Precursor Synthesis Pathways

Homogeneous Gas-Phase Reactions from Chlorophenols and Chlorobenzenes

Self-condensation and Cyclization Reactions

The fundamental structure of dibenzofuran can be formed through the self-condensation of chlorophenols, followed by cyclization. In this process, two molecules of chlorophenol react to create a pre-dibenzofuran structure, which then cyclizes to form the stable dibenzofuran ring. The specific arrangement of chlorine atoms on the resulting PCDF congener is dictated by the chlorine substitution pattern of the initial chlorophenol precursors. Intramolecular cyclization of predibenzofurans also leads to the formation of CDFs. wikipedia.org

Formation of Phenoxy Radicals

A crucial step in the formation of PCDFs is the generation of phenoxy radicals from chlorophenols. These highly reactive intermediates are often formed at high temperatures or in the presence of catalytic metals. researchgate.net Once formed, these radicals can undergo dimerization and cyclization to create the dibenzofuran structure. Theoretical studies on related compounds have shown that under atmospheric conditions, the reaction of hydroxyl radicals with chlorinated dioxins can lead to the formation of substituted phenoxy radicals through the cleavage of the fused-ring C-O bond. researchgate.net

Quantum Chemical and Kinetic Studies of Precursor Condensation

Quantum chemical and kinetic studies have been instrumental in understanding the mechanisms behind PCDF formation. nih.gov These computational studies model the reaction pathways of chlorophenol condensation, providing insights into the energy requirements and rates of different reaction steps. nih.gov For instance, research on the formation of PCDDs and PCDFs from 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) and 2,4-dichlorophenol (B122985) (2,4-DCP) has helped to clarify the formation mechanisms in real-world combustion scenarios. nih.gov Such studies have demonstrated that for PCDD formation from chlorophenol condensation, at least one chlorine atom in the ortho position is necessary. nih.gov Kinetic parameters for these reactions have been calculated using Transition State Theory, providing valuable data for predicting PCDF formation. nih.gov

| Precursor Compound | Key Formation Aspects |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | A dominant chlorophenol congener found in municipal waste incinerators, serving as a key precursor for PCDF formation. nih.gov |

| 2,4-Dichlorophenol (2,4-DCP) | Along with 2,4,6-TCP, it is a major precursor to PCDFs in thermal processes. nih.gov |

| Chlorophenoxy Radicals | Highly reactive intermediates formed from chlorophenols, leading to the dibenzofuran structure through dimerization and cyclization. researchgate.net |

Heterogeneous Precursor Synthesis on Particle Surfaces

The surfaces of particles, such as fly ash from incinerators, act as important catalytic sites for the synthesis of PCDFs. researchgate.net Precursor compounds like chlorophenols and chlorobenzenes adsorb onto these surfaces, where metal oxides such as copper(II) oxide can facilitate the reactions at temperatures lower than those required for gas-phase reactions. researchgate.net This surface-catalyzed mechanism is a significant contributor to PCDF emissions from sources like municipal solid waste incinerators.

Formation from Chlorinated Pesticides and other Chlorinated Compounds

A range of chlorinated organic compounds can serve as precursors for PCDF formation. wikipedia.orgwikipedia.orgwikipedia.org The thermal degradation of certain chlorinated pesticides can generate PCDFs. wikipedia.org Similarly, polychlorinated biphenyls (PCBs) can be converted to PCDFs through processes like incomplete incineration, as was seen in incidents involving PCB-filled transformers. wikipedia.orgnih.gov The structural similarity of these precursors to the PCDF molecule facilitates their conversion through reactions like hydroxylation and cyclization.

| Precursor Category | Specific Examples | Formation Context |

| Chlorinated Phenols | 2,4,6-Trichlorophenol | Impurity in commercial products and byproduct of manufacturing processes. nih.gov |

| Polychlorinated Biphenyls (PCBs) | Various congeners | Form PCDFs through partial oxidation, especially during heating or fires. wikipedia.orgnih.gov |

| Chlorinated Pesticides | Various types | Byproducts formed during their production and degradation. wikipedia.org |

Chlorination and Dechlorination Reactions within Formation Processes

The final chlorine substitution pattern of the PCDF congeners is not solely determined by the initial precursors. Chlorination and dechlorination reactions occurring during the formation process can modify the congener profile. nih.govnih.gov These reactions can add or remove chlorine atoms from the dibenzofuran ring, leading to a complex mixture of PCDF congeners. nih.gov For example, studies have shown that PCDFs can be formed by the successive chlorination of dibenzofuran, leading to the characteristic patterns of tetrachlorinated to octachlorinated congeners observed in some industrial processes. nih.gov Conversely, reductive dechlorination is a process where halogenated organic compounds are reduced by the removal of halogen substituents. wikipedia.org

Congener Profiles and Distribution Patterns in Relation to Formation Pathways

The specific mixture of PCDF congeners, referred to as the congener profile, can offer insights into the formation pathway. nih.govnih.gov Different formation mechanisms and precursor compounds tend to produce distinct distribution patterns of congeners. nih.govresearchgate.net For instance, the congener profile resulting from a high-temperature, gas-phase reaction may differ from one produced by a lower-temperature, surface-catalyzed reaction. nih.gov In some urban and industrial areas, octachlorodibenzofuran (OCDF) has been identified as a major contributor to the total PCDF concentration. nih.gov The congener 2,3,4,7,8-pentachlorodibenzofuran (B44125) (2,3,4,7,8-PeCDF) is often a dominant contributor to the toxic equivalency (TEQ) in emissions from various sources. nih.gov By analyzing the congener profile in environmental samples, it is sometimes possible to infer the source of the PCDF contamination. researchgate.net

Factors Influencing PCDF/PCDD Ratios

The relative amount of polychlorinated dibenzofurans (PCDFs) formed compared to polychlorinated dibenzo-p-dioxins (PCDDs) is not constant and is influenced by several key factors, particularly the nature of the chemical precursors and the presence of catalysts.

Research has shown that the ratio of chlorinated benzenes to chlorinated phenols in the reaction feed is a critical determinant of the PCDD-to-PCDF ratio. Current time information in Bangalore, IN.wikipedia.org Laboratory studies have demonstrated that PCDFs are formed predominantly from chlorinated benzenes, whereas chlorinated phenols are the main precursors for PCDDs. Current time information in Bangalore, IN.wikipedia.org Consequently, a higher ratio of chlorinated benzenes to chlorinated phenols leads to a lower PCDD/PCDF ratio, meaning a higher relative yield of PCDFs. Current time information in Bangalore, IN.wikipedia.org This finding is significant because chlorobenzene (B131634) concentrations are often much higher than chlorophenol concentrations in the exhaust of incinerators. Current time information in Bangalore, IN.

The type of metal catalyst present also plays a crucial role. Copper oxides are well-known catalysts for both PCDD and PCDF formation. However, studies have indicated that other metals, such as iron oxides, are more prone to facilitate the formation of PCDFs over PCDDs. wikipedia.org The presence of different metals on fly ash in combustion systems can therefore contribute to the variation observed in PCDD/PCDF ratios from different sources. wikipedia.org

The following table summarizes observed PCDD:PCDF ratios from various commercial installations, illustrating the general prevalence of PCDFs over PCDDs in many industrial thermal processes.

Table 1: Observed PCDD:PCDF Ratios in Commercial Installations

| Source | PCDD:PCDF Ratio |

|---|---|

| Municipal Solid Waste Incinerators | 0.073 - 1.1 |

| Hazardous Waste Incinerators | 0.81 |

| Industrial Boilers and Furnaces | 0.2 - 0.58 |

| Co-fired Cement Kilns | 0.19 |

Data sourced from a 2014 study on precursor formation models. Current time information in Bangalore, IN.

Accidental Fires and Malfunctions as Formation Events

Accidental fires and industrial process malfunctions are significant, uncontrolled sources of PCDF formation. These events often create the ideal conditions for the synthesis of complex mixtures of PCDFs and PCDDs: the presence of chemical precursors, high temperatures, a source of chlorine, and often, metal catalysts.

A well-documented example is fires involving electrical transformers and capacitors containing PCBs. nih.govwikipedia.org The incomplete combustion of PCB fluids during a fire can generate significant quantities of PCDFs. The specific PCDF isomers formed depend on the composition of the original PCB mixture.

Similarly, accidents at facilities manufacturing chlorinated chemicals have led to the formation and release of these compounds. nih.gov Runaway reactions or overheating during the production of chemicals like 2,4,5-trichlorophenol (B144370) have resulted in the formation of PCDDs and PCDFs as unwanted byproducts. nih.gov For example, the Seveso disaster in 1976 involved a runaway reaction during 2,4,5-trichlorophenol production, which released a chemical cloud containing a substantial amount of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov Such events highlight how industrial malfunctions can serve as significant PCDF formation events.

Firefighters and emergency cleanup workers at sites of PCB transformer fires or chemical plant accidents may be occupationally exposed to the PCDFs formed during these incidents. nih.gov

Environmental Occurrence and Sources of Polychlorinated Dibenzofurans, Including 2,3,4,6 Tetrachlorodibenzofuran

Anthropogenic Emission Sources

The primary sources of PCDFs, including 2,3,4,6-tetrachlorodibenzofuran, are anthropogenic. These activities can be broadly categorized into several key areas, which are detailed in the following subsections.

Municipal and Industrial Waste Incineration

Incineration of municipal and industrial waste is a major source of PCDF emissions. The process of burning waste, especially materials containing chlorine, can lead to the formation of PCDFs. Incomplete combustion conditions within incinerators, such as suboptimal temperatures and insufficient oxygen, can promote the "de novo" synthesis of these compounds on the surface of fly ash particles. Research has shown that PCDF concentrations in the flue gas and fly ash from these facilities can be significant. For instance, a study of municipal solid waste incinerators (MSWIs) indicated that while modern facilities with advanced pollution control devices have significantly reduced emissions, older or less efficient incinerators remain a substantial source. The ratio of polychlorinated dibenzo-p-dioxins (PCDDs) to PCDFs in emissions can vary, with some studies suggesting that de novo synthesis, a prominent formation pathway in some incinerators, tends to produce more PCDFs than PCDDs.

Table 1: PCDD/F Emission Factors for Selected Waste Incinerators This table presents data on the emission factors of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) from various types of waste incinerators. The data is presented in micrograms of toxic equivalents (µg TEQ) per megagram (Mg) of waste incinerated.

| Waste Incinerator Type | Emission Factor (µg TEQ/Mg waste) | Confidence Level |

| Municipal Solid Waste Incinerators (MSWI) - Class 4 | 0.5 - 0.75 | Medium |

| Municipal Solid Waste Incinerators (General) | 0.5 - 3,500 | Medium |

| Hospital Waste Incinerators (HWI) | Data not specified | Low |

| Data sourced from UNEP's Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs. |

Metals Smelting and Manufacturing Processes

The metals industry, including both primary and secondary production processes, is a notable source of PCDF emissions. Sintering plants, electric arc furnaces (EAFs), and secondary aluminum smelters have all been identified as significant emitters. During these processes, the presence of carbon, chlorine sources (such as plastics in scrap metal), and metal catalysts at high temperatures creates conditions favorable for PCDF formation. Fly ash from steel industry operations, particularly from sintering, can generate significant amounts of PCDFs. Research indicates that PCDF emissions from some steel plants can be substantial, with concentrations varying depending on the specific process and the raw materials used. For example, secondary steel production, which often involves melting scrap metal that may be contaminated with plastics and oils, can have higher emission factors for PCDFs compared to some primary steelmaking processes.

Chemical Manufacturing By-products (e.g., chlorinated phenols, PCBs)

PCDFs, including this compound, are known to be formed as unintentional by-products during the manufacturing of certain chlorinated chemicals. Historically, the production of chlorinated phenols, which were used as pesticides and wood preservatives, was a significant source of PCDF contamination. The synthesis of these chemicals can lead to the formation of various PCDF congeners. Similarly, polychlorinated biphenyls (PCBs), which were widely used in electrical equipment, can contain PCDFs as impurities and can also be converted to PCDFs through partial oxidation, for example, during fires involving PCB-containing transformers. The "de novo" synthesis pathway, where PCDFs are formed from precursor compounds like polycyclic aromatic hydrocarbons (PAHs) in the presence of a chlorine source, is also relevant in industrial processes.

Electronic Waste Recycling Operations

The handling and recycling of electronic waste (e-waste) is an emerging source of PCDF emissions. E-waste contains a complex mixture of materials, including plastics (often containing brominated and chlorinated flame retardants), metals, and circuit boards. Informal and crude recycling methods, such as open burning of cables to recover copper or heating circuit boards to remove components, can release significant quantities of PCDFs and other toxic substances into the environment. These activities are often carried out in developing countries with limited environmental regulations, leading to localized "hotspots" of PCDF contamination.

Use of Specific Chemical Products (e.g., chlorinated phenols, pesticides)

The historical and, in some cases, ongoing use of certain chemical products has contributed to the environmental burden of PCDFs. Chlorinated phenols, which were used extensively as biocides in various applications, and certain pesticides, have been shown to contain PCDFs as contaminants. When these products are applied to land or used in other ways, the associated PCDFs are released into the environment. Although the production and use of many of these chemicals have been restricted or banned in many countries, they can persist in the environment for long periods.

Automobile Exhaust

Automobile exhaust is a known source of polychlorinated dibenzofurans (PCDFs). Studies have shown that vehicles, particularly those using leaded gasoline, can emit a range of PCDF congeners. The combustion of fuel, especially in the presence of chlorine and metal catalysts, can lead to the formation of these compounds. While specific data for this compound is limited, research on PCDF congener profiles in vehicle emissions provides insight into its potential presence.

A study on cars running on leaded gasoline identified several PCDF congeners in the exhaust, including 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF). The use of dichloroethane as a scavenger in leaded gasoline was suggested as a major contributor to the formation of PCDFs. In contrast, no PCDDs or PCDFs were detected in the exhaust from cars using unleaded gasoline and equipped with catalytic converters. nih.gov

The U.S. Environmental Protection Agency's (EPA) MOVES2014 model includes various PCDF congeners in its list of air toxics from on-road vehicles, such as 2,3,4,6,7,8-Hexachlorodibenzofuran. While this compound is not explicitly listed as a primary congener of concern in all studies, its formation is plausible under the conditions present in internal combustion engines. The table below summarizes PCDF congeners identified in automobile exhaust from various studies.

Table 1: Polychlorinated Dibenzofuran (B1670420) Congeners Identified in Automobile Exhaust

| Congener | Vehicle/Fuel Type | Reference |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran | Leaded gasoline | nih.gov |

| 1,2,3,7,8-Pentachlorodibenzofuran | Leaded gasoline | nih.gov |

| 2,3,4,7,8-Pentachlorodibenzofuran | Leaded gasoline | nih.gov |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | General on-road vehicles |

Environmental Reservoirs and Distribution

Due to their persistence and lipophilic nature, PCDFs, including tetrachlorodibenzofurans, are widespread in the environment. They partition between different environmental compartments, leading to their presence in air, soil, sediment, and aquatic ecosystems.

In the atmosphere, PCDFs exist in both the vapor phase and adsorbed to particulate matter. epa.gov Their distribution between these two phases depends on factors such as the congener's vapor pressure, the ambient temperature, and the concentration and characteristics of atmospheric particles. Lower chlorinated congeners, like tetrachlorodibenzofurans, are generally more volatile and thus more likely to be found in the vapor phase compared to higher chlorinated congeners.

Atmospheric concentrations of PCDD/Fs have been measured in various locations. For instance, in a study in Beijing, the average mass concentration of 2,3,7,8-substituted PCDD/Fs was 3670 fg/m³, with TEQ concentrations averaging 251 fg I-TEQ/m³. nih.gov Another study at a background station in Taiwan reported a median PCDD/F concentration of 1.37 fg I-TEQ/m³. researchgate.net While these studies provide a general overview of PCDF levels in the air, specific concentration data for this compound are often not reported individually. The distribution of PCDFs in the atmosphere is influenced by both local emission sources and long-range transport. researchgate.net

Soil and sediment act as significant sinks and long-term reservoirs for PCDFs due to their strong adsorption to organic matter. itrcweb.orgmdpi.com Deposition from the atmosphere is a primary pathway for the contamination of soil and sediment. itrcweb.org Once in these matrices, PCDFs are highly persistent.

Studies have reported a wide range of PCDF concentrations in soil and sediment. In the Daliao River Basin in China, PCDD/F concentrations in sediments ranged from 0.28 to 29.01 ng TEQ/kg dry weight, and in soils from 0.31 to 53.05 ng TEQ/kg dry weight. itrcweb.org In a study of sediments from the southeastern Baltic Sea, the sum of 17 toxic PCDD/F congeners varied from 2.6 to 430.2 pg/g dry weight. wikipedia.org Research in Vietnam near metal casting villages found PCDD/F concentrations in soil and sediment ranging from 0.06 to 31.6 ng TEQ/kg dry weight. mdpi.com

While these studies demonstrate the widespread presence of PCDFs in soils and sediments, they often report data as total TEQ or for the most toxic 2,3,7,8-substituted congeners. Specific concentration data for this compound are scarce in the available literature. However, given the complexity of PCDF mixtures from various sources, its presence in these environmental compartments is highly probable. The table below presents a summary of reported PCDD/F concentrations in soil and sediment from different regions.

Table 2: Reported Concentrations of PCDD/Fs in Soil and Sediment

| Location | Matrix | Concentration Range (ng TEQ/kg dw) | Reference |

|---|---|---|---|

| Daliao River Basin, China | Sediment | 0.28 - 29.01 | itrcweb.org |

| Daliao River Basin, China | Soil | 0.31 - 53.05 | itrcweb.org |

| Northern Vietnam | Soil & Sediment | 0.06 - 31.6 | mdpi.com |

| Southeastern Baltic Sea | Sediment | 0.0026 - 0.43 (as pg/g dw) | wikipedia.org |

Polychlorinated dibenzofurans are hydrophobic compounds with low water solubility. epa.gov Consequently, in aquatic systems, they tend to adsorb to suspended particles and accumulate in sediments. epa.gov Their presence in the water column is typically at very low concentrations, often in the picogram per liter (pg/L) range.

Industrial effluents, such as those from pulp and paper mills using chlorine bleaching, have been identified as sources of PCDFs in aquatic environments. nih.gov A study in Taiwan found PCDD/F concentrations in freshwater samples to range from 0.001 to 0.265 pg WHO₉₈-TEQ/L. epa.gov The study also noted that a very small fraction (<5%) of the total PCDD/F concentration was in the dissolved phase. epa.gov

The U.S. EPA has established water quality criteria for 2,3,7,8-TCDD, the most toxic dioxin, but specific criteria for other PCDF congeners, including this compound, are not as well-defined. ca.gov The hydrophobic nature of these compounds leads to their bioaccumulation in aquatic organisms. epa.govca.gov

Natural Sources (e.g., forest fires, volcanic activity)

While many sources of PCDFs are anthropogenic, natural combustion processes such as forest fires and volcanic eruptions also contribute to their formation and release into the environment. mdpi.comnih.gov The incomplete combustion of organic matter in the presence of chlorine, which can be naturally present in vegetation and soil, leads to the generation of PCDFs. mdpi.com

Environmental Fate and Transport Dynamics of Polychlorinated Dibenzofurans

Transport and Partitioning in Environmental Compartments

The transport and partitioning of tetrachlorodibenzofurans (TCDFs) in the environment are governed by their chemical and physical properties, such as low water solubility, high lipophilicity, and moderate vapor pressure. These characteristics dictate how they move between air, water, soil, and biota.

Polychlorinated dibenzofurans, including TCDFs, are released into the atmosphere from sources such as industrial processes and waste incineration. nih.gov Once in the atmosphere, they can be transported over long distances. ctbto.orgharvard.edu The transport and eventual deposition of these compounds are influenced by their partitioning between the gas and particle phases.

Atmospheric deposition occurs through two primary mechanisms:

Wet Deposition: This involves the removal of TCDFs from the atmosphere by precipitation, such as rain or snow. Both gaseous and particle-bound TCDFs can be scavenged by precipitation. The efficiency of wet deposition is related to the compound's Henry's Law constant for the gas phase and the scavenging efficiency of atmospheric particles. youtube.com Rain is particularly effective at stripping particles, and the associated chemicals, from the atmosphere. youtube.com

Dry Deposition: This is the process by which TCDFs are transferred to the Earth's surface in the absence of precipitation. It includes the gravitational settling of larger particles and the turbulent transfer and impaction of smaller particles and gases onto surfaces like soil, water, and vegetation. For TCDFs, dry deposition of particle-bound congeners is a significant removal process from the atmosphere.

The persistence of these compounds in the atmosphere determines their transport distance; a longer residence time allows for more extensive, even global, transport. youtube.com

In the atmosphere, TCDFs exist in both the vapor phase and adsorbed to airborne particulate matter. The distribution between these two phases is a critical factor influencing their transport, deposition, and potential for inhalation exposure. This partitioning is primarily controlled by the compound's vapor pressure, the ambient temperature, and the characteristics and concentration of atmospheric particles. youtube.com

Lower chlorinated congeners, like TCDFs, are more volatile than highly chlorinated ones and thus tend to have a larger fraction in the vapor phase. However, at lower temperatures, a greater proportion of these compounds will adsorb onto particles.

Research on the gas-particle partitioning of the related isomer, 2,3,7,8-TCDF, demonstrates this behavior. Studies have shown that a significant fraction of tetrachlorinated congeners exists in the gas phase compared to higher chlorinated furans.

Table 1: Gas-Particle Partitioning of 2,3,7,8-Tetrachlorodibenzofuran (B131793) in Ambient Air

| Location/Study | Temperature Conditions | Particulate-Phase Fraction (%) | Vapor-Phase Fraction (%) |

| Houston, TX | Elevated winter temperatures | V/P ratio close to 1 | V/P ratio close to 1 |

| Lake Enclosures | Field conditions | >80% sorbed to particles in water column | <2% truly dissolved in water column |

This table is generated based on data for 2,3,7,8-TCDF to represent the likely behavior of TCDFs. V/P stands for Vapor-to-Particle ratio. Data adapted from references oup.comoup.comcdc.gov.

Due to their hydrophobic nature, TCDFs have a strong tendency to adsorb to the organic fraction of soil and sediment particles. This process significantly limits their mobility and bioavailability in the environment. The primary measure for this adsorption tendency is the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong adsorption to organic matter.

For the related isomer 2,3,7,8-TCDF, the log Koc value is estimated to be high, suggesting strong binding to soil and sediment. This strong adsorption means that once introduced into terrestrial or aquatic systems, TCDFs are likely to remain in the soil or sediment layers, particularly those rich in organic carbon. Studies on other hydrophobic compounds show that adsorption is highly correlated with soil properties like organic matter content, clay content, and cation exchange capacity. epa.gov

The mobility of a chemical in soil is inversely related to its adsorption coefficient. chemsafetypro.com Given the high Koc values typical for TCDFs, their mobility in soil and groundwater is expected to be very low. chemsafetypro.com They are generally classified as "immobile" or "slightly mobile" in soil. chemsafetypro.com

Movement of TCDFs through the soil column is minimal, and they tend to accumulate in the upper soil layers. Leaching into groundwater is not a significant transport pathway unless facilitated by co-contaminants like organic solvents, which can increase their mobility. oup.com

In aquatic systems, the low water solubility and high affinity for particulates mean that TCDFs will predominantly be found associated with suspended solids and bottom sediments rather than being truly dissolved in the water column. oup.com Studies on 2,3,7,8-TCDF in lake enclosures found that over 80% was sorbed to particles, with less than 2% being in a truly dissolved state. oup.com This partitioning behavior effectively makes aquatic sediments a major sink for these compounds in the environment.

Transformation and Degradation Processes

Tetrachlorodibenzofurans are persistent in the environment, meaning they resist degradation. However, they can be slowly transformed through processes like photochemical degradation.

Photodegradation, or photolysis, is a key transformation process for TCDFs in the environment. This process involves the breakdown of the chemical structure by energy from sunlight, particularly ultraviolet (UV) radiation. cdc.gov The primary mechanism of photodegradation for chlorinated aromatic compounds is reductive dechlorination, where chlorine atoms are sequentially removed from the molecule. This process generally leads to the formation of less chlorinated, and often less toxic, congeners.

The rate of photodegradation is influenced by the medium in which the compound is present (e.g., water, soil surface, organic solvent) and the presence of other substances that can act as photosensitizers. For instance, the photodegradation of 2,3,7,8-TCDF was found to be significantly faster in the presence of a photocatalyst like titanium dioxide (TiO2) under UV irradiation. mdpi.comnih.gov

Studies on 2,3,7,8-TCDF have determined its photodegradation half-life under various conditions.

Table 2: Photodegradation Rates for 2,3,7,8-Tetrachlorodibenzofuran

| Condition | Medium | Half-Life | Notes |

| 300 nm UV radiation | 60% acetonitrile/water | 6.4 hours | Laboratory study |

| 300 nm UV radiation | HPLC water | 11.5 hours | Laboratory study |

| Sunlight Exposure | Thin cuticular wax film | ~20 hours | Calculated from rate constant of 3.5x10⁻² per hour |

| UV (365 nm) with TiO₂ catalyst | Immobilized on TiO₂ film | Faster than direct photolysis | Photocatalytic process enhances degradation |

This table is generated based on data for the 2,3,7,8-TCDF isomer to represent the likely behavior of TCDFs. Data adapted from references nih.govnih.gov.

Biodegradation and Microbial Transformation

The microbial breakdown of polychlorinated dibenzofurans (PCDFs) is a critical area of research due to their persistence and toxicity in the environment. researchgate.net While highly chlorinated congeners are generally resistant, certain microorganisms have demonstrated the ability to degrade less chlorinated forms. nih.gov

A variety of microorganisms, including bacteria and fungi, have been identified for their capacity to degrade dibenzofurans and their chlorinated derivatives.

Bacteria:

Sphingomonas sp. strain RW1 is a well-studied bacterium capable of mineralizing dibenzofuran (B1670420) and some of its chlorinated derivatives. nih.gov It has been shown to degrade several mono- and dichlorinated dibenzofurans. nih.gov However, it is unable to degrade more highly chlorinated congeners. nih.gov A consortium involving Sphingomonas sp. strain RW1 and Burkholderia sp. strain JWS has been shown to mineralize 4-chlorodibenzofuran (B1201407). jst.go.jp

Pseudomonas sp. strain HH69 , a dibenzofuran-degrading bacterium, has also been studied for its metabolic capabilities. nih.gov

Other bacterial genera implicated in the degradation of dibenzo-p-dioxin (B167043) and/or dibenzofuran include Beijerinckia, Brevibacterium, and Terrabacter. inchem.orgethz.ch

Studies on soil contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) have shown that bacterial communities dominated by genera such as Bordetella, Achromobacter, Sphingomonas, and Pseudomonas correlate with increased biodegradation. frontiersin.orgnih.gov

Fungi:

White-rot fungi are known for their ability to degrade a wide range of persistent organic pollutants. nih.gov

Phanerochaete sordida YK-624 has demonstrated the ability to degrade a mixture of tetra- to octachlorodibenzofurans. nih.gov

Penicillium sp. QI-1 , isolated from activated sludge, has been shown to degrade 2,3,7,8-TCDD. nih.gov

Rigidoporus sp. FMD21 has also been identified as a strain capable of degrading 2,3,7,8-TCDD. vu.nl

Fungi such as Aspergillus niger and Cunninghamella elegans have been used in studies on the microbial transformation of related compounds. rsc.org

The biodegradation of dibenzofurans typically initiates with an angular dioxygenation, a key step catalyzed by a multi-component enzyme system. ethz.ch

Initial Attack: The degradation of dibenzofuran is initiated by a dibenzofuran 4,4a-dioxygenase, which attacks the angular position. ethz.ch This initial dioxygenolytic attack can occur on both the substituted and non-substituted aromatic rings of chlorinated dibenzofurans. nih.gov

Intermediates:

The degradation of mono- and dichlorinated dibenzofurans by Sphingomonas sp. strain RW1 results in the formation of corresponding mono- and dichlorinated salicylates. nih.gov For instance, 4-chlorodibenzofuran is converted to 3-chlorosalicylate. nih.gov

The degradation of 2,3,7,8-TCDD by Penicillium sp. QI-1 has been shown to produce intermediates such as 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydroxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, and β-ketoadipic acid. nih.gov

In the degradation of 2,3,7,8-TCDD by the fungus Rigidoporus sp. FMD21, evidence suggests the cleavage of the diaryl ether bond, leading to the formation of 3,4-dichlorophenol (B42033) as a main metabolite. vu.nl

The general pathway involves the initial dioxygenation to form an unstable diol, which is then further metabolized.

The rate of biodegradation of PCDFs is influenced by several factors, including the specific microbial strain, the concentration of the compound, and environmental conditions.

The biodegradation of 2,3,7,8-TCDD by Penicillium sp. QI-1 was found to follow a first-order kinetic model. nih.gov The kinetic equation was determined to be Ct = 0.939e-0.133t, with a half-life of 5.21 days. nih.gov Optimal degradation, reaching 87.9% within 6 days, was observed at 31°C and a pH of 7.4. nih.gov

Cultures of microbial communities from contaminated soil containing dimethyl sulfoxide (B87167) (DMSO) as the sole carbon and energy source degraded approximately 95% of 2,3,7,8-TCDD within 60 days. frontiersin.orgnih.gov The addition of 1 mM vanillin (B372448) resulted in degradation over approximately 90 days, while a higher concentration of vanillin slowed the rate. frontiersin.orgnih.gov The presence of other carbon sources like amino acids, sodium lactate, and sodium acetate (B1210297) completely inhibited the degradation. nih.gov

The extracellular extract of Rigidoporus sp. FMD21, primarily containing laccase, degraded 77.4% of 2,3,7,8-TCDD within 36 days from an initial concentration of 0.5 pgTEQ/mL. vu.nl

Table 1: Biodegradation Kinetics of 2,3,7,8-TCDD by Penicillium sp. QI-1

| Parameter | Value |

| Kinetic Model | First-order |

| Kinetic Equation | Ct = 0.939e-0.133t |

| Half-life (t1/2) | 5.21 days |

| Optimal Temperature | 31°C |

| Optimal pH | 7.4 |

| Degradation (%) | 87.9% in 6 days |

Data from a study on the biodegradation of 2,3,7,8-TCDD by the fungus Penicillium sp. QI-1. nih.gov

Chemical Stability and Resistance to Degradation

Polychlorinated dibenzofurans are known for their chemical stability and resistance to degradation, which contributes to their persistence in the environment. epa.gov This stability generally increases with the degree of chlorination. epa.gov

The structure of these compounds, particularly the presence of lateral chlorine atoms in positions 2, 3, 7, and 8, makes them resistant to microbial degradation. wikipedia.org They are relatively inert to acids, bases, oxidation, and reduction. epa.gov

While resistant to many forms of degradation, PCDFs can undergo photolysis. ias.ac.in For example, 2,3,4,7,8-pentachlorodibenzofuran (B44125) undergoes slow direct aqueous photolysis but degrades much more rapidly in natural lake water due to the presence of sensitizers. ias.ac.in The estimated half-life of 2,3,7,8-Tetrachlorodibenzofuran (TCDF) in soil and the atmosphere is approximately 60 days. wikipedia.org In anaerobic sediment from the Baltic Sea, a minimum half-life of 60.5 years was determined for 2,3,7,8-TCDF. nih.gov

Bioaccumulation and Biomagnification in Ecological Systems

The properties of polychlorinated dibenzofurans lead to their accumulation in living organisms and their concentration up the food chain.

PCDFs are highly lipophilic, meaning they have a strong affinity for fats and lipids. epa.govnih.gov This property, coupled with their low water solubility, causes them to accumulate in the fatty tissues of animals. epa.govnih.gov The degree of lipophilicity and, consequently, the potential for bioaccumulation, increases with the number of chlorine atoms on the dibenzofuran structure. epa.gov

Due to their lipophilic nature and slow metabolism, PCDFs are known to bioaccumulate in the food chain. nih.gov They have been detected in fish, wildlife, and human adipose tissue, milk, and serum. epa.gov For instance, studies have shown the accumulation of 2,3,7,8-TCDD and 2,3,7,8-TCDF in polychaete worms exposed to contaminated sediments. frontiersin.org The food chain is considered the primary pathway for the movement of these compounds through an ecosystem. usgs.gov

Bioaccumulation Factors (BAFs) and Biomagnification Factors (BMFs)

Bioaccumulation is the process by which a chemical's concentration in an organism exceeds that in its surrounding environment (water, air, soil). This process is quantified by the Bioaccumulation Factor (BAF), which is the ratio of the chemical concentration in the organism to the concentration in the ambient medium. Biomagnification, described by the Biomagnification Factor (BMF), refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain.

For PCDFs, bioaccumulation is strongly linked to their lipophilicity (tendency to dissolve in fats) and resistance to metabolic degradation. Generally, less chlorinated congeners are considered to be more readily bioaccumulated than more highly chlorinated ones. frontiersin.org However, the pattern of chlorine substitution is a critical determinant.

Research on fish has shown that PCDF congeners that lack chlorine substitution at one or more of the lateral (2,3,7,8) positions are more susceptible to biotransformation by mono-oxygenase enzyme systems. oup.com This metabolic breakdown facilitates the excretion of the compound, reducing its potential to accumulate in tissues. Since 2,3,4,6-Tetrachlorodibenzofuran is not chlorinated at the 7 and 8 positions, it is expected to be more readily metabolized and thus possess a lower BAF compared to its toxic, 2,3,7,8-substituted counterpart, 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF). oup.com

Similarly, the potential for biomagnification is reduced for compounds that are efficiently metabolized. While no specific BMF data exist for this compound, its susceptibility to biotransformation suggests that its BMF would be low, indicating limited to no magnification up the food web. oup.com

Trophic Transfer through Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. The efficiency of this transfer is assessed using the Trophic Magnification Factor (TMF), which is derived from the slope of the relationship between a contaminant's concentration and the trophic level of various organisms in a food web. nih.gov A TMF value greater than 1 indicates that the chemical is biomagnifying. mdpi.com

The trophic transfer of PCDFs is complex and depends on the specific food web structure and the metabolic capabilities of the organisms within it. nih.gov Studies on aquatic food webs have demonstrated that 2,3,7,8-substituted PCDFs can biomagnify. researchgate.net

For non-2,3,7,8-substituted congeners like this compound, significant trophic magnification is not expected. The ability of many vertebrate species to metabolize these congeners prevents their efficient transfer from prey to predator. oup.com As an organism consumes prey containing this compound, it can break down the compound, leading to a lower concentration in its own tissues than would be predicted by its dietary intake alone. This process, known as trophic dilution or the lack of magnification, would likely result in a TMF value of less than or equal to 1 for this specific compound.

Advanced Analytical Methodologies for Detection and Quantification of Polychlorinated Dibenzofurans in Environmental Matrices

Sample Preparation and Extraction Procedures

The initial and one of the most critical stages in the analysis of PCDFs is the effective extraction of the target analytes from the sample matrix and the removal of interfering compounds. nih.gov The choice of extraction and clean-up procedure depends heavily on the nature of the sample matrix, which can range from soil and sediment to fly ash and biological tissues. epa.govwell-labs.com

Modern analytical laboratories employ a variety of advanced extraction techniques to enhance efficiency, reduce solvent consumption, and automate the sample preparation process. thermofisher.com These methods are chosen based on the specific characteristics of the sample matrix. epa.gov

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE) , is a widely used technique for solid and semi-solid samples like soil, sediment, and fly ash. thermofisher.comnih.gov It uses conventional solvents at elevated temperatures (e.g., 125°C) and pressures (e.g., 1500 psi), which significantly improves extraction efficiency and reduces extraction time compared to traditional methods like Soxhlet extraction. fms-inc.com For instance, a mixture of hexane (B92381) and dichloromethane (B109758) can be used as the extraction solvent for fish samples. fms-inc.com

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is valued for its ability to provide clean extracts, and it can be coupled with other techniques like dispersive liquid-liquid microextraction (DLLME) for enhanced sensitivity. researchgate.net

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvents and sample, accelerating the extraction process. epa.gov This technique offers rapid extraction times and reduced solvent usage.

Soxhlet Extraction is a classic and robust method, often used as a reference technique. It involves continuously washing the sample with a distilled solvent, such as toluene, for an extended period (e.g., 48 hours) to extract the analytes. fms-inc.com While effective, it is generally more time-consuming and uses larger volumes of solvent than more modern techniques. fms-inc.comadvancechemjournal.com

Interactive Table: Comparison of PCDF Extraction Techniques

| Technique | Abbreviation | Principle | Typical Matrices | Advantages |

|---|---|---|---|---|

| Pressurized Liquid Extraction / Accelerated Solvent Extraction | PLE / ASE | Extraction with solvents at elevated temperature and pressure. | Soil, Sediment, Fly Ash, Tissues. thermofisher.comnih.gov | Fast, Automated, Reduced solvent use. thermofisher.comfms-inc.com |

| Supercritical Fluid Extraction | SFE | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | Solid Samples. researchgate.net | Provides clean extracts. |

| Microwave-Assisted Extraction | MAE | Use of microwave energy to heat solvent and accelerate extraction. | Solid Samples. epa.gov | Very fast, Reduced solvent use. |

| Soxhlet Extraction | - | Continuous extraction with a cycling distilled solvent. | Soil, Sediment, Fly Ash, Pulp. fms-inc.com | Robust, Well-established. |

Following extraction, the resulting extract contains the target PCDFs along with a multitude of co-extracted interfering compounds (e.g., lipids, oils, other organic pollutants). well-labs.comfms-inc.com An efficient clean-up procedure is therefore essential to isolate the PCDFs prior to instrumental analysis. fms-inc.com These procedures are typically multi-step and use various forms of liquid-solid adsorption chromatography. fms-inc.com

A common approach involves the use of a sequence of chromatographic columns packed with different adsorbents: fms-inc.comadvancechemjournal.comresearchgate.net

Acid-Base Washing/Silica (B1680970) Gel Columns : Extracts are often first treated with concentrated sulfuric acid, which can be done by partitioning in a separatory funnel or by using silica gel impregnated with sulfuric acid. epa.govadvancechemjournal.com This step effectively removes a significant amount of organic interferences. Columns may contain multiple layers, such as silica gel, potassium hydroxide (B78521) (KOH) silica gel, and sulfuric acid (H₂SO₄) silica gel. advancechemjournal.comresearchgate.net

Alumina (B75360) Column Chromatography : An alumina column is frequently used for further fractionation. fms-inc.comadvancechemjournal.com By changing the polarity of the elution solvents, different classes of compounds can be separated. For example, a solvent mixture of hexane and dichloromethane can be used to elute PCDD/PCDFs. fms-inc.com

Activated Carbon Column Chromatography : Due to the planar structure of PCDFs, activated carbon (e.g., AX-21 carbon) provides highly selective retention. fms-inc.comfms-inc.com Interfering compounds are typically washed from the carbon column first, after which the target PCDFs are eluted using a stronger solvent like toluene, often by reversing the column flow. fms-inc.com

Automated clean-up systems are now common, integrating these different columns to streamline the process, improve reproducibility, and reduce the risk of cross-contamination. fms-inc.comfms-inc.com

Interactive Table: Common Adsorbents in PCDF Clean-up

| Adsorbent | Purpose | Details |

|---|---|---|

| Acid-impregnated Silica Gel | Removal of oxidizable organic interferences. | Often a multi-layer column with varying acid concentrations (e.g., 44% and 22% H₂SO₄). advancechemjournal.comresearchgate.net |

| Alumina | Fractionation and removal of polar interferences. | Typically basic or neutral alumina is used. Elution is performed with solvents of increasing polarity. fms-inc.comadvancechemjournal.com |

| Activated Carbon | Selective retention of planar molecules like PCDFs. | Separates PCDFs from non-planar compounds like many polychlorinated biphenyls (PCBs). fms-inc.comfms-inc.com |

Instrumental Analysis Techniques

The instrumental analysis of PCDFs is dominated by the combination of high-resolution gas chromatography for separation and mass spectrometry for detection and quantification. nih.govepa.govwaters.com This combination provides the necessary selectivity and sensitivity to measure these compounds at the ultra-trace levels required by regulations. waters.com

High-Resolution Gas Chromatography (HRGC) is the cornerstone for separating the complex mixture of PCDF congeners. The goal is to separate the toxic 2,3,7,8-substituted congeners from other, less toxic isomers. nih.govepa.gov

Chromatographic Columns : Long capillary columns (e.g., 60 meters) are required to achieve the necessary resolving power. epa.govwaters.com The most common stationary phase is a non-polar phase like DB-5 or similar 5% phenyl-methylpolysiloxane phases. epa.govdioxin20xx.org While no single column can resolve all 135 PCDF isomers, columns like the DB-5 are capable of achieving isomer-specific separation for the most toxic congener, 2,3,7,8-TCDD, and provide separation for many other PCDF congeners. nih.govepa.gov

Temperature Programming : A carefully optimized oven temperature program is crucial for good separation. The program typically starts at a moderate temperature, followed by a series of ramps to a high final temperature (e.g., over 300°C) to elute all congeners from the column. waters.com

Mass Spectrometry (MS) is the definitive detection technique for PCDF analysis due to its exceptional selectivity and sensitivity. nih.gov When coupled with HRGC, it allows for the identification and quantification of specific congeners even in complex environmental extracts. waters.com

Tandem mass spectrometry (GC-MS/MS), using instruments like triple quadrupole mass spectrometers, has also become a valuable tool. thermofisher.comrmjournal.ru By selecting a specific precursor ion and monitoring a characteristic product ion, GC-MS/MS can enhance selectivity and reduce chemical noise, making it a viable screening method. dioxin20xx.orgthermofisher.com

High-Resolution Mass Spectrometry (HRMS) coupled with HRGC is considered the "gold standard" and the required confirmatory method for PCDF analysis by most regulatory bodies worldwide. epa.govfms-inc.comwaters.com

High Resolving Power : HRMS instruments are operated at a high resolving power, typically defined as 10,000 or greater (10% valley definition). epa.govwaters.com This high resolution is necessary to distinguish the exact mass of the target PCDF ions from the ions of interfering co-eluting compounds that may have the same nominal mass but a slightly different exact mass. waters.com

Selected Ion Monitoring (SIM) : The analysis is performed in the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific, characteristic ions for each PCDF congener group. fms-inc.com This dramatically increases sensitivity compared to scanning the entire mass spectrum.

Isotope Dilution Quantification : For accurate quantification, an isotope dilution method is universally employed. thermofisher.com Before extraction, the sample is spiked with a known amount of 13C-labeled analogues of the target PCDFs. well-labs.comfms-inc.com Since these internal standards have nearly identical chemical properties to the native (12C) compounds, they experience the same losses during sample preparation and clean-up. By measuring the ratio of the native analyte to its labeled standard in the final extract, the initial concentration of the native analyte in the sample can be calculated accurately, correcting for recovery losses. fms-inc.com

Interactive Table: Typical HRGC-HRMS Parameters for PCDF Analysis

| Parameter | Setting/Value | Purpose |

|---|---|---|

| GC Column | 60 m, DB-5 or equivalent. epa.govwaters.com | Provides high-resolution separation of PCDF isomers. |

| Injection Mode | Splitless Injection. waters.com | Ensures the entire sample volume is transferred to the column for maximum sensitivity. |

| Ionization Mode | Electron Ionization (EI). epa.gov | Standard, robust ionization method providing characteristic fragmentation. |

| MS Resolution | > 10,000 (10% valley definition). epa.govwaters.com | Provides mass accuracy to separate analytes from interferences with the same nominal mass. |

| Detection Mode | Selected Ion Monitoring (SIM). fms-inc.com | Increases sensitivity by monitoring only specific ions of interest. |

| Quantification | Isotope Dilution using 13C-labeled standards. fms-inc.comthermofisher.com | Corrects for analyte losses during sample preparation, ensuring accurate quantification. |

Mass Spectrometry (MS) Applications

Triple Quadrupole MS (QqQ-MS)

Gas chromatography coupled to a triple quadrupole mass spectrometer (GC-QqQ-MS) has emerged as a robust and cost-effective alternative to traditional high-resolution mass spectrometry (HRMS) for the analysis of PCDFs. nih.govnih.gov This tandem MS method operates by using the first and third quadrupoles as mass filters, while the second quadrupole functions as a collision cell for fragmentation. labcompare.com This process, particularly in multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity. nih.govlabcompare.com

The performance of GC-QqQ-MS has been validated against GC-HRMS for analyzing PCDFs in environmental and food samples. nih.govnih.gov Studies have shown that GC-QqQ-MS provides comparable linearity, precision, and accuracy to GC-HRMS. nih.govresearchgate.net While its absolute sensitivity may be lower than that of magnetic sector HRMS, it is sufficient for detecting typical environmental concentrations of these compounds, with instrumental limits of detection (iLODs) reaching low picogram levels. nih.govresearchgate.net For instance, one study reported iLODs for dioxins ranging from 0.07 to 0.75 pg/µL. nih.gov The agreement in total toxic equivalency (TEQ) values between the two methods is generally high, often within a ±4% to ±25% relative difference for samples with concentrations above a certain threshold. nih.govresearchgate.net

Recent advancements have also incorporated different ionization sources, such as advanced electron ionization (AEI) and atmospheric pressure chemical ionization (APCI), with GC-MS/MS systems. These have demonstrated good sensitivity, repeatability, and reproducibility for PCDF analysis in various food matrices, suggesting they can be used as complementary or confirmatory methods to GC-HRMS. researchgate.net

Time-of-Flight MS (TOF-MS) and Ion Trap MS (IT-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) determines an ion's mass-to-charge ratio (m/z) by measuring the time it takes to travel a known distance after being accelerated by an electric field. sepsolve.comwikipedia.orgyoutube.com Lighter ions travel faster and reach the detector sooner than heavier ions of the same charge. sepsolve.comyoutube.com A key advantage of TOF-MS is its ability to simultaneously analyze all ions across a full mass range, making it inherently more sensitive than scanning instruments like single quadrupoles. sepsolve.comnih.gov This capability allows for the identification of both targeted and unknown compounds in a single run. sepsolve.comnih.gov When coupled with comprehensive two-dimensional gas chromatography (GCxGC), TOF-MS can achieve complete separation of the 17 most toxic PCDF congeners in under 60 minutes, with the ability to identify as little as 0.25 pg of 2,3,7,8-TCDD from its full mass spectrum. nih.gov

Ion Trap Mass Spectrometry (IT-MS) operates by confining ions in a radiofrequency field. nih.govnih.gov When operated in tandem mode (MS/MS), IT-MS can counterbalance its lower mass resolution by providing increased selectivity and an improved signal-to-noise ratio. acs.org This technique has proven effective for the congener-specific analysis of PCDFs in food and feed samples. nih.govacs.org Studies comparing GC/ITMS/MS with GC/HRMS have found the results to be in good agreement. nih.govacs.org IT-MS can achieve low limits of detection, for example, 0.1–0.93 pg/g of fat for PCDFs in food samples, with good precision (RSD of 5–18%). nih.govacs.orgacs.org The limit of quantification can be as low as 0.2 pg for 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (2,3,4,7,8-P5CDF), as all analytical stages occur within the trap, minimizing ion loss. nih.gov

Atmospheric Pressure Gas Chromatography (APGC-MS/MS)

Atmospheric Pressure Gas Chromatography (APGC) coupled with tandem mass spectrometry (APGC-MS/MS) is a more recent innovation for PCDF analysis. waters.com APGC operates at atmospheric pressure and utilizes a soft ionization process, which results in less fragmentation and more abundant molecular ions compared to traditional electron ionization (EI). waters.comenvirotech-online.com This makes it highly suitable for targeted analysis using MRM, leading to enhanced sensitivity and selectivity. waters.comenvirotech-online.com

APGC-MS/MS has been demonstrated to be a robust and sensitive confirmatory method for PCDF analysis, compliant with EU regulations. waters.com The U.S. EPA has also been evaluating it as an alternative to HRMS. waters.comgcms.cz Comparative studies with GC-HRMS have shown that APGC-MS/MS has significantly better sensitivity. nih.gov However, it may exhibit lower selectivity in certain complex matrices, where interfering peaks can be observed. nih.gov Despite this, for many applications, APGC-MS/MS meets the stringent requirements for dioxin and furan (B31954) analysis and offers high sensitivity for trace-level components in complex samples. nih.govwaters.com

Congener-Specific Analysis and Isomer Differentiation

The accurate risk assessment of PCDF-contaminated samples relies heavily on congener-specific analysis because toxicity varies significantly between different isomers. nih.govwikipedia.org High-resolution gas chromatography (HRGC) is the cornerstone of separating individual PCDF congeners before they enter the mass spectrometer. acs.orgacs.org The use of specific capillary columns, such as DB-5 or DB-DIOXIN, is critical for resolving the 2,3,7,8-substituted congeners from other, less toxic isomers. acs.org

Multivariate statistical techniques like Principal Component Analysis (PCA) can be applied to PCDF congener patterns to help identify potential contamination sources. acs.org The differentiation between 2,3,7,8-substituted PCDFs and non-2,3,7,8-substituted isomers is crucial, as the former are more readily bioaccumulated. nih.gov Advanced MS techniques, including GCxGC-TOF-MS, have demonstrated the ability to separate critical pairs, such as 2,3,7,8-TCDD and the co-eluting PCB congener CB126, which is often a challenge in routine analysis. nih.gov Similarly, tandem mass spectrometry techniques like QqQ-MS and IT-MS enhance isomer specificity by selecting a specific precursor ion and analyzing its unique fragmentation products, allowing for clear differentiation even if chromatographic separation is incomplete. nih.govnih.govnih.gov

Sensitivity and Detection Limits for Trace Analysis

The analysis of PCDFs often involves measuring ultra-trace quantities, demanding methods with exceptionally low detection limits. mdpi.commdpi.comacs.org High-resolution and tandem mass spectrometry techniques have been developed to meet these requirements.

GC-QqQ-MS: This method provides instrumental limits of detection (iLODs) in the low picogram to sub-picogram range. Studies have reported iLODs for various congeners between 0.07 and 0.75 pg/µL. nih.gov Other research using GC-MS/MS with different ion sources reported quantification limits ranging from 0.005 to 0.201 ng/mL. researchgate.net

GC-ITMS/MS: Ion trap systems demonstrate excellent sensitivity, with reported limits of detection for PCDFs in food matrices between 0.1 and 0.93 pg/g of fat. nih.govacs.org The limit of quantification can be as low as 0.2 pg for specific congeners like 2,3,4,7,8-P5CDF. nih.gov

GC-TOF-MS: Particularly when combined with GCxGC, TOF-MS can identify 0.25 pg of 2,3,7,8-TCDD injected as a standard solution. nih.gov

APGC-MS/MS: This technique is noted for its high sensitivity, often exceeding that of GC-HRMS. nih.govwaters.com It enables compliance with regulatory limits while allowing for smaller sample injection volumes, which minimizes matrix effects. envirotech-online.com

The following table summarizes the reported detection limits for various MS techniques used in PCDF analysis.

| Analytical Method | Matrix/Sample Type | Reported Detection/Quantification Limit | Reference |

| GC-QqQ-MS | Standard Solution | 0.07–0.75 pg/µL (iLOD) | nih.gov |

| GC-QqQ-MS | Standard Solution | 0.005–0.201 ng/mL (LOQ) | researchgate.net |

| GC-ITMS/MS | Food (fat basis) | 0.1–0.93 pg/g (LOD) | nih.govacs.org |

| GC-ITMS/MS | Standard Solution | 0.2 pg (LOQ for 2,3,4,7,8-P5CDF) | nih.gov |

| GCxGC-TOF-MS | Standard Solution | 0.25 pg (for 2,3,7,8-TCDD) | nih.gov |

Alternative and Screening Methods (e.g., ELISA)

While mass spectrometry-based methods provide definitive and quantitative results, they can be expensive and time-consuming. For rapid screening of a large number of samples, alternative methods like enzyme-linked immunosorbent assays (ELISA) have been developed. nih.govnih.gov

ELISA is a direct competitive immunoassay based on the specific binding of antibodies to dioxins and related compounds. nih.govgoldstandarddiagnostics.com In the assay, PCDFs present in a sample compete with a labeled PCDF analogue for a limited number of antibody binding sites. goldstandarddiagnostics.com The resulting signal is inversely proportional to the concentration of PCDFs in the sample. goldstandarddiagnostics.com These immunoassays offer a cost-effective and high-throughput option for screening environmental samples like soil and water. nih.govmaxanim.com

ELISA kits for dioxins typically show strong cross-reactivity with the most toxic PCDF congeners. nih.gov While not as precise or congener-specific as GC-MS, ELISA can effectively prioritize samples for further, more rigorous analysis by GC-HRMS or GC-MS/MS. nih.gov This screening approach can lead to significant cost savings, in some cases reducing the need for instrumental analysis by as much as 70%. nih.gov Other screening methods include aryl hydrocarbon receptor (AhR)-based polymerase chain reaction (PCR) assays for soils and sediments. epa.gov

Remediation and Mitigation Strategies for Polychlorinated Dibenzofuran Contamination

Physicochemical Remediation Approaches

Physicochemical methods are a cornerstone of efforts to remediate sites contaminated with persistent organic pollutants like polychlorinated dibenzofurans (PCDFs). These techniques utilize physical and chemical processes to either destroy the contaminant or alter its chemical structure to a less toxic form.

Photodegradation and Photocatalysis as Remediation Methods

Photodegradation involves the use of light energy to break down chemical compounds. For PCDFs, this process can occur naturally through exposure to sunlight or be enhanced through photocatalysis. The rate of photodegradation is influenced by the specific chlorine substitution pattern on the dibenzofuran (B1670420) structure. csbsju.edu

Studies on the aquatic photodegradation of 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF) and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (2,3,4,7,8-PCDF) have shown that natural sensitizers in lake water can significantly accelerate the degradation rate compared to direct photolysis in distilled water. csbsju.eduias.ac.in For instance, the photodegradation of 2,3,4,7,8-PCDF in natural water was found to be 240 times faster than in a distilled water-acetonitrile solution. ias.ac.in

Photocatalysis, often employing titanium dioxide (TiO2) based catalysts, can further enhance the degradation of these compounds. mdpi.com Research on the photocatalytic degradation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), a related compound, showed a 91% degradation in 60 minutes when irradiated at 302 nm in the presence of a silver-titanium-zeolite catalyst. mdpi.com

Table 1: Photocatalytic Degradation of 2,3,7,8-TCDD

| Catalyst | Irradiation Wavelength (nm) | Degradation after 60 min (%) |

|---|---|---|

| AgTiY | 302 | 91 |

| AgTi | 302 | 63 |

This data is for 2,3,7,8-TCDD and serves as an illustrative example for photocatalytic remediation. mdpi.com

Dechlorination with Zero-Valent Metals

Reductive dechlorination using zero-valent metals, particularly zero-valent iron (ZVI), is a promising technology for the remediation of chlorinated organic compounds. This process involves the transfer of electrons from the metal to the chlorinated molecule, leading to the replacement of chlorine atoms with hydrogen.

Research has demonstrated that ZVI can dechlorinate various chlorinated compounds. For example, studies on 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TCDD) showed that zero-valent zinc could effectively reduce it to less chlorinated and non-chlorinated products. nih.gov The use of bimetallic systems, such as palladium-coated iron nanoparticles (Pd/nFe), can enhance the rate and extent of dechlorination. nih.gov An integrated approach using Pd/nFe for the initial anoxic dechlorination of 2,3,7,8-TCDD to dibenzo-p-dioxin (B167043), followed by aerobic biodegradation, has been successfully demonstrated. nih.gov

The effectiveness of this method can be influenced by surface characteristics of the metal and the presence of other substances. For instance, acid-washing of ZVI can enhance its efficiency by altering the iron oxide layer on its surface. researchgate.net

Supercritical Hydrolysis

Supercritical water hydrolysis is an advanced oxidation process that utilizes the unique properties of water above its critical point (374 °C and 22.1 MPa). Under these conditions, water acts as a nonpolar solvent with high diffusivity and reactivity, enabling the breakdown of persistent organic pollutants.

The process has been shown to be effective for the hydrolysis of cellulose (B213188) to produce valuable chemicals, indicating its potential as a green technology for waste treatment and resource recovery. researchgate.netnih.govnih.gov

Bioremediation Technologies

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. This approach is often considered more cost-effective and environmentally friendly than conventional physicochemical methods. nih.gov

Augmentation Technologies Utilizing Indigenous Microbial Consortia

This bioremediation strategy involves stimulating the existing microbial populations in a contaminated site to enhance their ability to degrade the target pollutants. This can be achieved by adding nutrients, electron acceptors, or other amendments to create optimal conditions for microbial activity.

Studies on soils contaminated with PCDDs and PCDFs have shown that indigenous microbial consortia can be stimulated to degrade these compounds. For example, research on soil from a former herbicide and dioxin contaminated site in Vietnam demonstrated that bacterial communities, when subjected to specific culture conditions, could degrade 2,3,7,8-TCDD. nih.gov The study found that a 94% degradation was achieved within 60 days by communities that were pre-adapted to a certain level of starvation. nih.gov

The composition and dynamics of the microbial community play a crucial role in the degradation process. Genera such as Bordetella and Sphingomonas have been identified as potentially significant in the degradation of dioxin-like compounds. frontiersin.org The presence of other organic compounds can also influence the degradation of the target contaminant, sometimes through co-metabolism.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 2,3,4,6-Tetrachlorodibenzofuran | 2,3,4,6-TCDF |

| Polychlorinated Dibenzofurans | PCDFs |

| Polychlorinated Dibenzo-p-dioxins | PCDDs |

| 2,3,7,8-Tetrachlorodibenzofuran | 2,3,7,8-TCDF |

| 2,3,4,7,8-Pentachlorodibenzofuran | 2,3,4,7,8-PCDF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 2,3,7,8-TCDD |

| Titanium Dioxide | TiO2 |

| Zero-Valent Iron | ZVI |

| 1,2,3,4-Tetrachlorodibenzo-p-dioxin | 1,2,3,4-TCDD |

| Palladium | Pd |

| Dibenzo-p-dioxin | DD |

| Polychlorinated Biphenyls | PCBs |

| Bordetella | - |

| Sphingomonas | - |

Optimization of Bioremediation Conditions (e.g., temperature, pH)

The effectiveness of bioremediation for "this compound" and other polychlorinated dibenzofurans (PCDFs) is highly dependent on environmental conditions. Optimizing factors such as temperature and pH is crucial for enhancing the metabolic activity of microorganisms capable of degrading these persistent organic pollutants.

Recent research has demonstrated that specific conditions can significantly accelerate the breakdown of these toxic compounds. For instance, a study on the biodegradation of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), a related and highly toxic compound, identified optimal conditions for degradation by a fungal strain, Penicillium sp. QI-1. The study found that a temperature of 31°C and a pH of 7.4 resulted in an 87.9% degradation of the compound within six days. nih.gov This suggests that similar mesophilic temperature ranges and a neutral to slightly alkaline pH could be favorable for the bioremediation of tetrachlorodibenzofurans.

Another approach involves the use of compost-amended landfill reactors under hypoxic conditions, where redox levels fluctuate. This method has been shown to be effective for the degradation of polychlorinated-p-dioxins and dibenzofurans (PCDD/Fs) in contaminated soils. nih.gov The periodic recirculation of leachate and supply of oxygen create a dynamic environment that encourages the growth of diverse microbial communities, including aerotolerant anaerobic bacteria, which are associated with the rapid degradation of PCDD/Fs. nih.gov

The table below summarizes the optimal conditions found in a key study for the degradation of a related dioxin, which can serve as a starting point for optimizing the bioremediation of "this compound".

| Parameter | Optimal Value | Degradation Rate | Organism | Reference |

| Temperature | 31°C | 87.9% in 6 days | Penicillium sp. QI-1 | nih.gov |

| pH | 7.4 | 87.9% in 6 days | Penicillium sp. QI-1 | nih.gov |

| Inoculum Size | 0.5 g/L | 87.9% in 6 days | Penicillium sp. QI-1 | nih.gov |

Waste Management and Emission Control Strategies

Effective management of waste containing "this compound" and control of its emissions are critical to preventing environmental contamination. These strategies primarily focus on optimizing industrial processes and implementing robust flue gas treatment technologies.

Process Optimization in Combustion and Industrial Activities

The formation of PCDDs and PCDFs, including "this compound," is often an unintended consequence of combustion processes, particularly in waste incineration and metallurgical industries. wikipedia.orgnih.gov Optimizing these processes is a key strategy to minimize their formation. Increasing the combustion temperature can generally reduce the production of these compounds. wikipedia.org Furthermore, ensuring efficient mixing and sufficient residence time in the combustion zone helps in the complete destruction of precursor compounds.

The use of alternative fuels, while beneficial for sustainability, can introduce variability in precursors for dioxin and furan (B31954) formation, such as PVC plastics and metals. nih.gov This necessitates careful monitoring and control of the combustion process to prevent increased emissions.

Activated Carbon Injection and Flue Gas Treatment